molecular formula C18H17ClN2S B2595461 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole CAS No. 1207057-88-2

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

Cat. No.: B2595461
CAS No.: 1207057-88-2
M. Wt: 328.86
InChI Key: VNRFJXQDXPBGSS-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an isopropylthio group, and a phenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The chlorophenyl, isopropylthio, and phenyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced via the reaction of an appropriate chlorobenzene derivative with the imidazole ring.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-13(2)22-18-20-12-17(14-7-4-3-5-8-14)21(18)16-10-6-9-15(19)11-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRFJXQDXPBGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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